molecular formula C18H20N4O3S B2385436 (E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1207061-78-6

(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2385436
CAS RN: 1207061-78-6
M. Wt: 372.44
InChI Key: CLMWYCUQZQMPSJ-VHEBQXMUSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a thiazole ring, a carbonyl group, and an ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on the functional groups present. The pyrazole and thiazole rings are both aromatic and planar. The carbonyl group is polar and planar, while the ester group is also polar but has a tetrahedral geometry around the central carbon .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole and thiazole rings might participate in electrophilic aromatic substitution reactions. The carbonyl group could undergo addition reactions, and the ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. The compound is likely to be solid at room temperature, and its solubility would depend on the polarity and the ability to form hydrogen bonds .

Future Directions

Future research could involve synthesizing the compound and studying its chemical and biological properties in more detail. It would be particularly interesting to investigate whether the compound has any bioactive properties .

properties

IUPAC Name

methyl 2-[2-(1,4-dimethylpyrazole-3-carbonyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-10-6-11(2)16-13(7-10)22(9-14(23)25-5)18(26-16)19-17(24)15-12(3)8-21(4)20-15/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWYCUQZQMPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=NN(C=C3C)C)S2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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